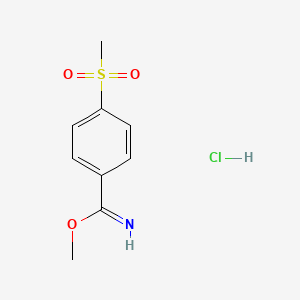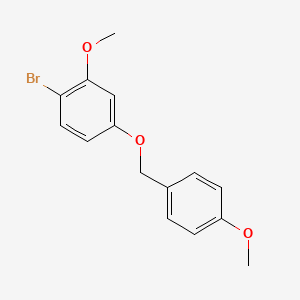
5-Bromo-3-(ethylthio)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-(ethylthio)-2-pyridinecarboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a bromine atom at the 5th position, an ethylthio group at the 3rd position, and a carboxylic acid group at the 2nd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(ethylthio)-2-pyridinecarboxylic acid typically involves the bromination of 3-(ethylthio)-2-pyridinecarboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the bromination is complete.
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-3-(ethylthio)-2-pyridinecarboxylic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(ethylthio)-2-pyridinecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc and hydrochloric acid.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature to slightly elevated temperatures.
Reduction: Zinc, hydrochloric acid; reaction conditionsroom temperature.
Substitution: Amines, thiols, alkoxides; reaction conditionspresence of a base or catalyst, elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: 3-(Ethylthio)-2-pyridinecarboxylic acid.
Substitution: Various substituted pyridinecarboxylic acids depending on the nucleophile used.
Scientific Research Applications
5-Bromo-3-(ethylthio)-2-pyridinecarboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can be used in cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(ethylthio)-2-pyridinecarboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the ethylthio group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3-(Ethylthio)-2-pyridinecarboxylic acid: Lacks the bromine atom at the 5th position.
5-Bromo-2-pyridinecarboxylic acid: Lacks the ethylthio group at the 3rd position.
5-Bromo-3-(methylthio)-2-pyridinecarboxylic acid: Contains a methylthio group instead of an ethylthio group.
Uniqueness
5-Bromo-3-(ethylthio)-2-pyridinecarboxylic acid is unique due to the combination of the bromine atom and the ethylthio group, which can influence its reactivity and interactions in chemical and biological systems
Properties
Molecular Formula |
C8H8BrNO2S |
|---|---|
Molecular Weight |
262.13 g/mol |
IUPAC Name |
5-bromo-3-ethylsulfanylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H8BrNO2S/c1-2-13-6-3-5(9)4-10-7(6)8(11)12/h3-4H,2H2,1H3,(H,11,12) |
InChI Key |
HJPGREYRIMTZOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(N=CC(=C1)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


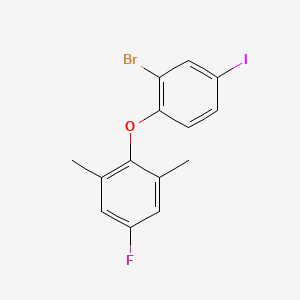
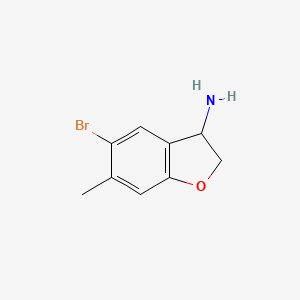
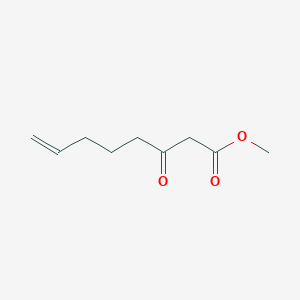

![2,2'-Thiobis[4-bromophenol]](/img/structure/B13982920.png)
![1-[6-(Bromomethyl)pyridin-2-YL]ethanone](/img/structure/B13982928.png)
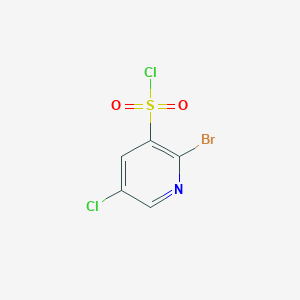
![5-[(4-Methoxyphenyl)methoxy]-1,7-naphthyridin-2(1H)-one](/img/structure/B13982947.png)
![4-[(4-Methylpiperazin-1-yl)methyl]piperidin-4-ol](/img/structure/B13982952.png)
![1-Hydroxy-N-methoxy-N-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide](/img/structure/B13982955.png)
